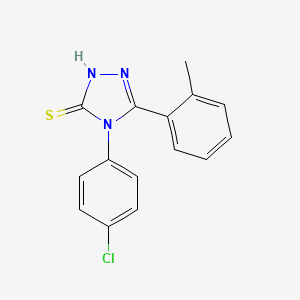
4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol , also known as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer, antimicrobial, and antioxidant activities.
- IUPAC Name : this compound
- Molecular Formula : C15H13ClN4S
- Molecular Weight : 302.81 g/mol
- CAS Number : 477331-57-0
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
In a study evaluating several triazole derivatives, it was found that those containing a thiol group showed enhanced anticancer activity compared to their non-thiol counterparts. The compound exhibited an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, indicating potent cytotoxicity .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various pathogens and has shown promising results:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Significant inhibition |
| Fungi | Moderate antifungal activity |
The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with nucleic acid synthesis .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been investigated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for combating oxidative stress-related diseases. This activity was assessed using DPPH and ABTS assays, where it showed a dose-dependent response .
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in Pharmaceutical Research examined the effects of several triazole-thiol derivatives on cancer cell migration and proliferation. Among them, the compound inhibited migration in vitro and showed selectivity towards cancer cells over normal cells . -
Antimicrobial Evaluation :
In another investigation focused on antimicrobial properties, the compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)14-17-18-15(20)19(14)12-8-6-11(16)7-9-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLMNRGDQESLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














